molecular formula C14H15NO3S B2802172 N-(3-methoxyphenyl)-3-methylbenzenesulfonamide CAS No. 670271-51-9

N-(3-methoxyphenyl)-3-methylbenzenesulfonamide

Cat. No.: B2802172
CAS No.: 670271-51-9
M. Wt: 277.34
InChI Key: WGITYXKRCUKWPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Methoxyphenyl)-3-methylbenzenesulfonamide is a sulfonamide derivative characterized by a 3-methylbenzenesulfonamide core linked to a 3-methoxyphenyl group via a sulfonamide (-SO₂-NH-) bridge. The 3-methoxy substituent on the phenyl ring may enhance solubility and influence binding interactions in biological systems, though specific data on its pharmacokinetics or therapeutic applications remain underexplored in the provided literature.

Properties

IUPAC Name

N-(3-methoxyphenyl)-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-11-5-3-8-14(9-11)19(16,17)15-12-6-4-7-13(10-12)18-2/h3-10,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGITYXKRCUKWPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(3-methoxyphenyl)-3-methylbenzenesulfonamide typically begins with 3-methoxyaniline and 3-methylbenzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. Continuous flow reactors and automated systems may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-methoxyphenyl)-3-methylbenzenesulfonamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: N-(3-methoxyphenyl)-3-methylbenzenesulfonamide can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

Biology:

    Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.

Medicine:

    Antimicrobial Activity: Sulfonamides are known for their antimicrobial properties, and this compound may exhibit similar activities.

Industry:

    Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-3-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Compound Name R Group on Sulfonamide Nitrogen Molecular Formula Molecular Weight (g/mol) Key Biological Activity/Application
This compound 3-Methoxyphenyl C₁₄H₁₅NO₃S 277.34 Not explicitly reported in evidence
N-(4-Cyanophenyl)-3-methoxybenzenesulfonamide 4-Cyanophenyl C₁₄H₁₂N₂O₃S 296.33 Synthetic intermediate for hybrid molecules
N-(3-Chlorophenyl)-3-methoxybenzenesulfonamide 3-Chlorophenyl C₁₃H₁₂ClNO₃S 297.76 No reported bioactivity
N-(3-Acetylphenyl)-3-methoxybenzenesulfonamide 3-Acetylphenyl C₁₅H₁₅NO₄S 305.35 Intermediate in drug discovery
N-(3-Bromophenyl)-3-methylbenzenesulfonamide 3-Bromophenyl C₁₃H₁₂BrNO₂S 326.21 Structural analog for SAR studies
N-(3-Methoxyphenyl)-4-chlorocinnamide 4-Chlorocinnamoyl C₁₆H₁₄ClNO₂ 287.74 TRPV1 antagonist (18 nM affinity)
N-(3-Methoxyphenyl)-6-methyl-2-oxo-2H-chromene-3-carboxamide 6-Methylcoumarin C₁₉H₁₇NO₄ 323.35 Monoamine oxidase B (MAO-B) inhibition

Key Research Findings

Bioactivity Profiles

  • TRPV1 Antagonism: N-(3-Methoxyphenyl)-4-chlorocinnamide (a non-sulfonamide analog) exhibits high affinity (18 nM) for human TRPV1 receptors, suggesting the 3-methoxyphenyl group may enhance receptor binding .
  • MAO-B Inhibition : Coumarin derivatives like N-(3-methoxyphenyl)-6-methyl-2-oxo-2H-chromene-3-carboxamide demonstrate selective MAO-B inhibition, a target for neurodegenerative diseases .

Physicochemical and Pharmacokinetic Considerations

  • Steric Effects : Bulkier substituents (e.g., acetyl in N-(3-acetylphenyl)-3-methoxybenzenesulfonamide) may hinder binding to enzymatic pockets, reducing bioactivity .

Biological Activity

N-(3-methoxyphenyl)-3-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a 3-methylbenzene ring and a methoxy-substituted phenyl group. Its molecular formula is C13H15N1O2SC_{13}H_{15}N_{1}O_{2}S.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with amino acid residues in target proteins, potentially inhibiting their enzymatic activity. This mechanism is common among sulfonamides, which often act as competitive inhibitors of enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis via the inhibition of dihydropteroate synthase. This disruption is crucial for bacterial replication and survival.

Antimicrobial Activity

Research has indicated that this compound exhibits varying degrees of antimicrobial activity against different bacterial strains.

Table 1: Antimicrobial Activity Summary

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus32 µg/mL64 µg/mL
Escherichia coli64 µg/mL128 µg/mL
Bacillus cereus16 µg/mL32 µg/mL

The compound demonstrated significant activity against Bacillus cereus, while showing higher MIC values against E. coli and Staphylococcus aureus, indicating a spectrum of efficacy that warrants further investigation into its potential as an antimicrobial agent.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including HeLa and MCF-7 cells.

Table 2: Anticancer Activity Summary

Cell LineIC50 (µg/mL)Mechanism of Action
HeLa25.0Induction of apoptosis via caspase activation
MCF-730.0Disruption of cell cycle progression

The compound's ability to induce apoptosis suggests it may serve as a lead compound for developing new anticancer therapies.

Case Studies

  • Enzyme Inhibition Study :
    A study investigating the inhibition of carbonic anhydrase IX (CA IX) demonstrated that this compound could inhibit this enzyme with an IC50 value indicating moderate potency. This suggests potential applications in cancer therapy where CA IX is overexpressed.
  • Antimicrobial Efficacy :
    In a comparative study with other sulfonamides, this compound was found to be effective against resistant strains of bacteria, highlighting its potential utility in treating infections caused by multidrug-resistant organisms.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(3-methoxyphenyl)-3-methylbenzenesulfonamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with sulfonylation of 3-methylbenzenesulfonyl chloride with 3-methoxyaniline derivatives. Key steps include:
  • Controlled Conditions : Use inert atmospheres (e.g., nitrogen) to prevent oxidation of the methoxy group .
  • Purification : Column chromatography (silica gel, eluents like ethyl acetate/hexane) isolates intermediates and final products. Confirm purity via TLC and HPLC .
  • Characterization : Employ 1H^1H-NMR and 13C^{13}C-NMR to verify sulfonamide bond formation and substituent positions. Mass spectrometry (ESI or EI) confirms molecular weight .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H-NMR identifies aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm). 13C^{13}C-NMR confirms sulfonamide carbonyl (δ ~135 ppm) and methyl/methoxy carbons .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]+^+ peaks). Fragmentation patterns distinguish regioisomers .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .

Q. How should researchers design preliminary biological assays for this compound?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes/receptors associated with sulfonamide bioactivity (e.g., carbonic anhydrase, kinase inhibitors) .
  • In Vitro Screening : Use fluorescence-based assays (e.g., enzyme inhibition) at 10–100 µM concentrations. Include controls like acetazolamide for comparison .
  • Cytotoxicity : Test against HEK-293 or HepG2 cell lines via MTT assays to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction kinetics data during synthesis optimization?

  • Methodological Answer :
  • Kinetic Profiling : Monitor intermediates via time-resolved 1H^1H-NMR or in-situ IR spectroscopy to identify rate-limiting steps .
  • Solvent/Temperature Effects : Compare reaction rates in polar aprotic (e.g., DMF) vs. nonpolar solvents (toluene) at 25–80°C. Use Arrhenius plots to calculate activation energies .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states and validate experimental observations .

Q. What strategies enhance the compound’s bioactivity through structural modification?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) :
  • Methoxy Group : Replace with halogen (e.g., Cl, F) to modulate electron density and binding affinity .
  • Methyl Substituent : Introduce bulkier groups (e.g., isopropyl) to enhance hydrophobic interactions with target proteins .
  • Prodrug Design : Conjugate with ester or glycoside moieties to improve solubility and bioavailability .

Q. How can researchers address discrepancies in enzyme inhibition data across different assay conditions?

  • Methodological Answer :
  • Buffer Optimization : Test pH-dependent activity (e.g., Tris-HCl vs. phosphate buffers) to account for protonation states of the sulfonamide group .
  • Ionic Strength Effects : Vary NaCl concentrations (0–150 mM) to assess electrostatic interactions in binding pockets .
  • Cross-Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm mechanistic consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.